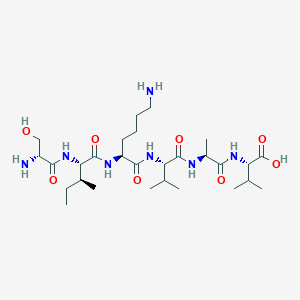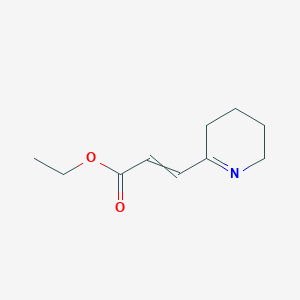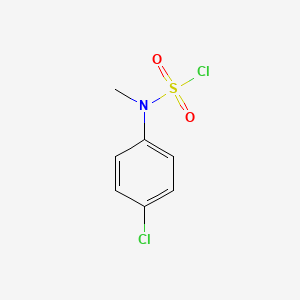![molecular formula C12H18O3 B15161650 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one CAS No. 656835-15-3](/img/structure/B15161650.png)
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a buta-1,3-diene moiety and a dioxane ring
Preparation Methods
The synthesis of 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of buta-1,3-diene with appropriate aldehydes under specific conditions. For instance, a three-component Nozaki–Hiyama–Kishi (NHK) type reaction can be employed, merging decatungstate and chromium catalysis to achieve a redox-neutral and atom-economic synthesis . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxane ring, using reagents such as alkyl halides or acyl chlorides.
Diels-Alder Reactions: The buta-1,3-diene moiety can participate in Diels-Alder reactions with dienophiles like maleic anhydride, forming cyclohexene derivatives.
Scientific Research Applications
1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism by which 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, in catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate various transformations. The dioxane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar compounds to 1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one include:
1-Phenyl-1,3-butadiene: This compound shares the buta-1,3-diene moiety but lacks the dioxane ring, resulting in different reactivity and applications.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds also contain the buta-1,3-diene moiety and are used in Diels-Alder reactions, similar to the target compound.
Properties
CAS No. |
656835-15-3 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(5-buta-1,3-dien-2-yl-2,2-dimethyl-1,3-dioxan-5-yl)ethanone |
InChI |
InChI=1S/C12H18O3/c1-6-9(2)12(10(3)13)7-14-11(4,5)15-8-12/h6H,1-2,7-8H2,3-5H3 |
InChI Key |
DVEAGTQDBYBJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(COC(OC1)(C)C)C(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)


![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)

![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
